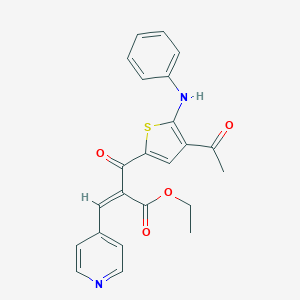![molecular formula C42H30F3NO5 B415237 8,9-Bis(4-methoxyphenyl)-1,7-diphenyl-4-[3-(trifluoromethyl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B415237.png)
8,9-Bis(4-methoxyphenyl)-1,7-diphenyl-4-[3-(trifluoromethyl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8,9-Bis(4-methoxyphenyl)-1,7-diphenyl-4-[3-(trifluoromethyl)phenyl]-4-azatricyclo[5210~2,6~]dec-8-ene-3,5,10-trione is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and a trifluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-Bis(4-methoxyphenyl)-1,7-diphenyl-4-[3-(trifluoromethyl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Aromatic Substitution Reactions: These reactions involve the substitution of hydrogen atoms on aromatic rings with other functional groups.
Condensation Reactions: These reactions involve the combination of two or more molecules to form a larger molecule with the elimination of a small molecule such as water.
Oxidation and Reduction Reactions: These reactions involve the transfer of electrons between molecules, leading to changes in the oxidation state of the compounds involved.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This typically requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
8,9-Bis(4-methoxyphenyl)-1,7-diphenyl-4-[3-(trifluoromethyl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione undergoes various types of chemical reactions, including:
Oxidation Reactions: These reactions involve the addition of oxygen or the removal of hydrogen from the compound.
Reduction Reactions: These reactions involve the addition of hydrogen or the removal of oxygen from the compound.
Substitution Reactions: These reactions involve the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substituting Agents: Such as halogens (Cl2, Br2) and alkylating agents (R-X).
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
科学研究应用
8,9-Bis(4-methoxyphenyl)-1,7-diphenyl-4-[3-(trifluoromethyl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its potential use in the development of new drugs and treatments for various diseases.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 8,9-Bis(4-methoxyphenyl)-1,7-diphenyl-4-[3-(trifluoromethyl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione involves its interaction with specific molecular targets and pathways within cells. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on the surface of cells to modulate cellular signaling pathways.
Inhibiting Enzymes: Inhibiting the activity of specific enzymes involved in metabolic processes.
Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.
相似化合物的比较
8,9-Bis(4-methoxyphenyl)-1,7-diphenyl-4-[3-(trifluoromethyl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
8,9-Bis-(4-methoxy-phenyl)-1,7-diphenyl-4-aza-tricy: Lacks the trifluoromethyl group, which may affect its chemical and biological properties.
8,9-Bis-(4-methoxy-phenyl)-1,7-diphenyl-4-(3-chloromethyl-phenyl)-4-aza-tricy: Contains a chloromethyl group instead of a trifluoromethyl group, which may result in different reactivity and biological activity.
8,9-Bis-(4-methoxy-phenyl)-1,7-diphenyl-4-(3-methyl-phenyl)-4-aza-tricy: Contains a methyl group instead of a trifluoromethyl group, which may influence its chemical stability and interactions with biological targets.
属性
分子式 |
C42H30F3NO5 |
|---|---|
分子量 |
685.7g/mol |
IUPAC 名称 |
8,9-bis(4-methoxyphenyl)-1,7-diphenyl-4-[3-(trifluoromethyl)phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione |
InChI |
InChI=1S/C42H30F3NO5/c1-50-31-20-16-25(17-21-31)33-34(26-18-22-32(51-2)23-19-26)41(28-12-7-4-8-13-28)36-35(40(33,39(41)49)27-10-5-3-6-11-27)37(47)46(38(36)48)30-15-9-14-29(24-30)42(43,44)45/h3-24,35-36H,1-2H3 |
InChI 键 |
ZHQSGWPACXOBNV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=C(C3(C4C(C2(C3=O)C5=CC=CC=C5)C(=O)N(C4=O)C6=CC=CC(=C6)C(F)(F)F)C7=CC=CC=C7)C8=CC=C(C=C8)OC |
规范 SMILES |
COC1=CC=C(C=C1)C2=C(C3(C4C(C2(C3=O)C5=CC=CC=C5)C(=O)N(C4=O)C6=CC=CC(=C6)C(F)(F)F)C7=CC=CC=C7)C8=CC=C(C=C8)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


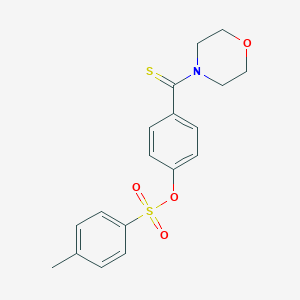
![ethyl 2-(4-hydroxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B415155.png)
![ethyl 5-[4-(dimethylamino)phenyl]-2-[(5-{2-nitrophenyl}-2-furyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B415157.png)
![ethyl 5-[4-(dimethylamino)phenyl]-2-(3-hydroxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B415158.png)
![2-[4-(1-naphthylmethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B415163.png)
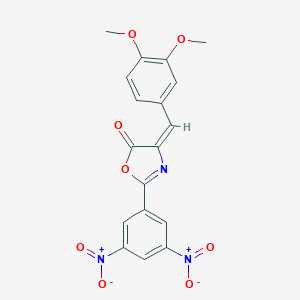
![2-(4-Diethylamino-benzylidene)-benzo[4,5]imidazo[2,1-b]thiazol-3-one](/img/structure/B415166.png)
![6-(1-piperidinylsulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B415167.png)
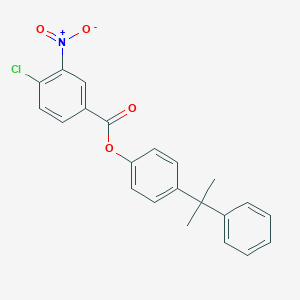
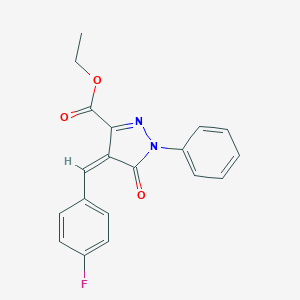
![N-(2-furylmethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B415171.png)
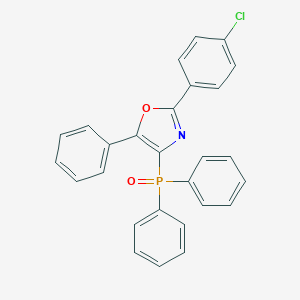
![Ethyl 2-[(4-acetyl-5-anilino-2-thienyl)carbonyl]-3-[4-(diethylamino)phenyl]acrylate](/img/structure/B415175.png)
